molecular formula C22H27NO4 B2758395 4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 459414-86-9

4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B2758395
CAS RN: 459414-86-9
M. Wt: 369.461
InChI Key: CMSAZNHVVCITAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that target enzymes involved in cell signaling pathways and are used to treat various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Kinetics and Transformation Studies

Studies on the kinetics and reaction pathways of related compounds, such as 4-tert-butylphenol, have been conducted to understand their transformation in environmental contexts, especially in water treatment processes. For example, Zheng et al. (2020) investigated the transformation of 4-tert-butylphenol in ferrate (VI) oxidation process, revealing insights into its reaction kinetics, the influence of different ions, and the formation of various transformation products through hydroxylation, benzene-ring cleavage, and polymerization. Such research emphasizes the environmental persistence and potential toxic effects of phenolic compounds, providing a basis for understanding the degradation pathways and environmental fate of structurally related chemicals (Zheng et al., 2020).

Catalytic Applications

Research on catalytic applications involving tert-butyl and phenoxy groups has led to developments in asymmetric hydrogenation and polymerization. Imamoto et al. (2012) prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcases the utility of tert-butyl-containing ligands in synthesizing chiral pharmaceutical ingredients, highlighting the compound's relevance in catalytic chemistry and drug synthesis (Imamoto et al., 2012).

Synthetic and Material Science Applications

Compounds with tert-butylphenoxy and related structures find applications in the synthesis of materials and chemicals. Hsiao et al. (2000) synthesized polyamides with flexible ether linkages and ortho-phenylene units starting from compounds structurally similar to the query molecule. These polyamides showed remarkable solubility in polar solvents and excellent thermal stability, highlighting the potential of tert-butylphenoxy derivatives in the development of high-performance polymers (Hsiao et al., 2000).

Environmental and Health Studies

Research on synthetic phenolic antioxidants, including those with tert-butyl groups, has explored their environmental occurrence, human exposure, and toxicity. Liu and Mabury (2020) reviewed the presence of synthetic phenolic antioxidants in the environment and their potential health impacts, suggesting the importance of studying such compounds for environmental health sciences. This work underlines the relevance of investigating the environmental behavior and toxicological effects of phenolic compounds and their derivatives (Liu & Mabury, 2020).

properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)16-6-9-18(10-7-16)25-12-4-5-21(24)23-17-8-11-19-20(15-17)27-14-13-26-19/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSAZNHVVCITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

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